molecular formula C16H18N2O2 B3000343 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide CAS No. 774506-05-7

2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide

Cat. No.: B3000343
CAS No.: 774506-05-7
M. Wt: 270.33 g/mol
InChI Key: QPCKNQVICWJWJF-UHFFFAOYSA-N
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Description

N2-[4-(benzyloxy)benzyl]glycinamide is an organic compound that belongs to the class of alpha amino acid amides It is characterized by the presence of a benzyloxy group attached to a benzyl ring, which is further connected to a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(benzyloxy)benzyl]glycinamide typically involves the reaction of 4-(benzyloxy)benzylamine with glycine derivatives. One common method is the condensation reaction between 4-(benzyloxy)benzylamine and glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N2-[4-(benzyloxy)benzyl]glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-[4-(benzyloxy)benzyl]glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-[4-(benzyloxy)benzyl]glycinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[4-(benzyloxy)benzyl]glycinamide is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its hydrophobic interactions and binding affinity to target proteins, making it a valuable compound for various applications in research and industry .

Biological Activity

2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide, commonly referred to as a benzyloxy-substituted amide, has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. Understanding its biological activity is crucial for elucidating its therapeutic potential and applications in medicine.

Target Interactions

The compound is believed to interact with several biological targets, including enzymes and receptors. Similar compounds have shown the ability to modulate enzyme activity, particularly in pathways related to inflammation and cancer progression. Specifically, it may influence the activity of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response .

Biochemical Pathways

This compound may participate in various biochemical pathways. For instance, benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution, which could potentially affect cellular signaling pathways. The compound's interactions can lead to alterations in cellular processes that influence cell function and health.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives of benzyloxy-substituted amides can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. For example, certain derivatives have shown IC50 values against COX-1 and COX-2 ranging from 19.45 μM to 42.1 μM, suggesting moderate potency .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of compounds structurally related to this compound. For instance, derivatives designed for Parkinson's disease treatment displayed selective inhibition of monoamine oxidase B (MAO-B), with IC50 values as low as 0.062 µM. These compounds also exhibited antioxidant capabilities and protective effects against neuroinflammation .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation, particularly regarding its ability to modulate apoptotic pathways and inhibit tumor growth. The structural characteristics of benzyloxy-substituted amides may enhance their interaction with cancer-related targets, although specific data on this compound remains limited.

Case Studies and Experimental Data

Several studies have reported on the synthesis and biological evaluation of similar compounds:

CompoundTargetIC50 (μM)Biological Activity
3hMAO-B0.062Neuroprotective
3aCOX-119.45Anti-inflammatory
3bCOX-231.4Anti-inflammatory

These findings highlight the potential of related compounds in therapeutic applications.

Properties

IUPAC Name

2-[(4-phenylmethoxyphenyl)methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-16(19)11-18-10-13-6-8-15(9-7-13)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCKNQVICWJWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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